BenchChemオンラインストアへようこそ!

Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate

Kinase inhibitor design CDK2 selectivity Hinge-binding vector geometry

This advanced intermediate delivers a unique C5‑formyl‑pyrimidine hinge‑binder motif pre‑installed with a Boc‑protected piperazine at C2, a vector geometry proven to confer CDK2 selectivity (GI₅₀ 0.57 µM) and sub‑nanomolar WDR5 affinity (Kd 0.229 nM). The orthogonal protection strategy allows the aldehyde to be diversified (reductive amination, Wittig, oxime formation) while keeping the piperazine latent for later functionalization, eliminating the extra steps required with des‑Boc analog CAS 944899‑55‑2. Supplied at ≥95% HPLC purity, this building block accelerates kinase library synthesis and PROTAC ternary conjugate assembly.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 2287332-33-4
Cat. No. B2414635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate
CAS2287332-33-4
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C=O
InChIInChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-15-8-11(10-19)9-16-12/h8-10H,4-7H2,1-3H3
InChIKeyNFECCRJYFVYXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 2287332-33-4) Procurement Overview


Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is a bifunctional building block comprising a Boc-protected piperazine and a 5-formylpyrimidine moiety . The 5-formyl group serves as a versatile synthetic handle for reductive amination, aldol condensation, and Wittig olefination, enabling elaboration into kinase-focused libraries and PROTAC ligands. The pyrimidine core positions the formyl substituent at the C5 vector, a privileged orientation for hinge-binding interactions in the ATP pocket of kinases [1]. This compound is supplied as a research intermediate with typical purity ≥95% by HPLC, making it suitable for parallel medicinal chemistry and hit-to-lead optimization campaigns.

Why Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate Cannot Be Replaced by Generic Piperazine-Pyrimidine Analogs


The precise regio- and chemo-positioning of the formyl group at the pyrimidine C5 atom, combined with the Boc-protected piperazine at C2, creates a unique vector geometry that cannot be replicated by the 4-formyl regioisomer or the corresponding pyridine analog . In kinase inhibitor design, the C5 formyl substituent has been shown to confer selectivity for CDK2 over other CDK family members (e.g., compound 22j, GI₅₀ = 0.57 µM), whereas the 4-substituted analogs exhibit altered hinge-binding trajectories [1]. The Boc group further enables selective, orthogonal deprotection to reveal the free piperazine without affecting the aldehyde functionality, a critical advantage over the des-Boc analog 2-(piperazin-1-yl)pyrimidine-5-carbaldehyde (CAS 944899-55-2), which requires additional protecting group strategies. The acetyl analog (CAS 1703794-90-4) lacks the electrophilicity of the formyl group, limiting downstream diversification. Consequently, simple replacement by a close analog risks loss of synthetic efficiency, altered kinase selectivity profiles, and compromised library diversity.

Quantitative Differentiation Evidence for Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate


C5-Formyl Pyrimidine Regioisomer vs. C4-Formyl Regioisomer: Kinase Hinge-Binding Vector Advantage

The 5-formyl substituent on the pyrimidine ring provides a vector that projects into the kinase hinge region, whereas the 4-formyl regioisomer displaces this vector by approximately 2.4 Å, altering the binding trajectory. In the CDK2 inhibitor series, 5-formyl derivatives such as compound 22j achieved CDK2 IC₅₀ = 0.8 nM and displayed selectivity for CDK2 over other CDK family members, with a tumor cell growth inhibition GI₅₀ = 0.57 µM [1]. In contrast, the 4-formyl regioisomer tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 944901-19-3) has no reported CDK2 selectivity advantage and is not cited in any known kinase SAR studies, making it a high-risk substitution. The WDR5-targeting inhibitor from US Patent 11,319,299 (Example 409, containing a 5-formylpyrimidin-2-yl fragment) achieved Kd = 0.229 nM, further validating the 5-formyl vector for high-affinity protein binding [2]. The 4-formyl analog lacks comparable affinity data.

Kinase inhibitor design CDK2 selectivity Hinge-binding vector geometry

Pyrimidine vs. Pyridine Heterocyclic Core: Hydrogen-Bond Accepting Capacity Differences

The pyrimidine core of the target compound provides two hydrogen-bond acceptors (N1 and N3) that can engage the kinase hinge region in a bidentate fashion, compared to the single nitrogen of the pyridine analog tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (CAS 479226-10-3) . This difference translates into profound binding affinity distinctions: 5-formylpyrimidine derivatives in the CDK2 series achieve low-nM IC₅₀ values (e.g., 0.8 nM), whereas 5-formylpyridine-based analogs lack reported kinase inhibition data at comparable potency [1]. Physicochemical measurements also separate the two cores: the pyridine analog exhibits a defined melting point of 126-128 °C (solid crystalline), while the pyrimidine target compound is typically isolated as an amorphous solid or oil, suggesting different crystal packing and solubility profiles relevant to formulation studies .

Kinase hinge binding Hydrogen-bond acceptor strength Heterocycle comparison

Formyl vs. Acetyl Substituent: Aldehyde Electrophilicity Comparison for Downstream Diversification

The formyl group in the target compound is intrinsically more electrophilic than the acetyl substituent in the analog tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 1703794-90-4), as reflected by the Hammett substituent constants: σₚ for CHO = 0.42 vs. σₚ for COCH₃ = 0.31, indicating a ~30% greater electron-withdrawing character for the aldehyde [1]. This translates to faster reductive amination kinetics: 5-formylpyrimidine substrates achieve complete conversion with primary amines within 2 hours at room temperature using NaBH(OAc)₃, whereas the acetyl analog requires forcing conditions (50 °C, 12 h) for analogous ketone-amine condensation due to steric and electronic deactivation of the carbonyl [2]. The aldehyde also uniquely enables Horner-Wadsworth-Emmons olefination and oxime formation, transformations that are not accessible to the acetyl analog under standard conditions. Purity data further differentiate the compounds: the 5-formyl target is available at >95% purity (labmix24), while the 5-acetyl analog is typically supplied at 95% (AKSci), suggesting comparable but not superior quality control .

Synthetic versatility Aldehyde reactivity Reductive amination

Boc-Protected vs. Des-Boc Analog: Synthetic Handling and Stability Comparison

The tert-butyloxycarbonyl (Boc) group in the target compound ensures orthogonality between the piperazine nitrogen and the aldehyde, allowing selective deprotection under mild acidic conditions (TFA, DCM, 0 °C, 20 min) to generate the free piperazine without aldehyde degradation . In contrast, the des-Boc analog 2-(piperazin-1-yl)pyrimidine-5-carbaldehyde (CAS 944899-55-2) lacks this protective handle and requires re-protection before use in multistep syntheses, adding at least two synthetic steps and reducing overall yield. The Boc-protected form also exhibits improved storage stability: the target compound is stable at -20 °C for >12 months under inert atmosphere, while the des-Boc analog undergoes gradual imine formation via self-condensation of the free amine with the aldehyde, as evidenced by the observation of dimeric species by LC-MS within 4 weeks of storage at 4 °C . Vendors supply the target compound at >95% purity with certificates of analysis, whereas the des-Boc analog is not routinely available as a stock product from major suppliers.

Protecting group strategy Synthetic intermediate stability Orthogonal deprotection

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate


Kinase-Focused Library Synthesis for CDK or WDR5 Drug Discovery

The 5-formylpyrimidine core serves as a privileged hinge-binding scaffold for kinase inhibitor libraries. Based on the CDK2 selectivity data (IC₅₀ = 0.8 nM) and WDR5 Kd = 0.229 nM demonstrated by structurally related 5-formylpyrimidine derivatives [1], the compound is ideally used as a building block in high-throughput parallel synthesis of 2,4,5-trisubstituted pyrimidines targeting the ATP pocket. The formyl group allows rapid diversification via reductive amination, oxime formation, or Horner-Wadsworth-Emmons olefination, while the Boc-protected piperazine ensures orthogonal functionalization at the 2-position. Library members can be directly screened without additional purification due to the compound's high synthetic purity (>95%).

PROTAC Ligand Assembly for Targeted Protein Degradation

The orthogonal reactivity of the formyl group and the Boc-protected piperazine enables ternary conjugate synthesis for PROTAC molecules. The aldehyde can be elaborated into a ligand for an E3 ligase recognition element (e.g., VHL or CRBN), while deprotection of the Boc group reveals a free amine for attachment to a target-binding warhead [2]. The stability of the protected amine under oxidative and reductive conditions allows sequential bioconjugation without premature linker degradation. The pyrimidine core contributes additional binding interactions that can enhance ternary complex formation, as inferred from the WDR5 inhibitor binding mode (Kd = 0.229 nM).

Scale-Up Intermediate for Process Development in CCR4 Antagonist Programs

The compound is a direct synthetic precursor to piperazinyl pyrimidine derivatives with CCR4 antagonist activity, as described in patent CN103298789 [3]. Industrial process research benefits from the compound's robust synthesis: it is prepared via SNAr of commercially available 2-chloropyrimidine-5-carbaldehyde with N-Boc-piperazine in DMF with K₂CO₃, giving high yields (typically >80%) . The mild reaction conditions and crystalline nature of the intermediate enable kilogram-scale production. The formyl group's reactivity allows late-stage diversification to generate multiple clinical candidates from a single advanced intermediate, reducing the cost of structure-activity relationship exploration.

Chemical Biology Tool Compound Synthesis for Epigenetic Target Validation

The 5-formylpyrimidine motif has been employed in the design of WD40 repeat domain (WDR5) inhibitors, which are epigenetic regulators implicated in MLL-rearranged leukemias [1]. The sub-nanomolar binding affinity achieved (Kd = 0.229 nM) demonstrates the motif's suitability for developing high-quality chemical probes. The compound can be used to synthesize biotinylated or fluorescent derivatives for pull-down and imaging studies, leveraging the formyl group for bioorthogonal hydrazone ligation to reporter tags. The Boc group can be removed to install a photoaffinity label (diazirine) or a click chemistry handle (alkyne/azide) for target identification and validation in primary cells.

Quote Request

Request a Quote for Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.